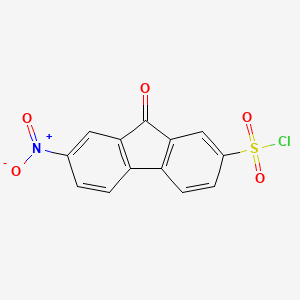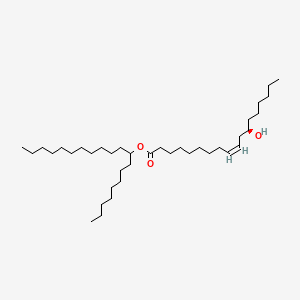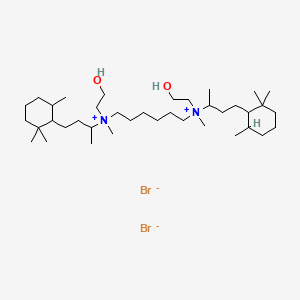
Strontium;2,3-dihydroxybutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium;2,3-dihydroxybutanedioate, also known as strontium tartrate, is a chemical compound that consists of strontium ions and 2,3-dihydroxybutanedioate ions. The 2,3-dihydroxybutanedioate ion is derived from tartaric acid, a naturally occurring organic acid found in many plants, particularly grapes. Strontium tartrate is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Strontium tartrate can be synthesized through a reaction between strontium salts and tartaric acid. One common method involves mixing strontium nitrate (Sr(NO₃)₂) with tartaric acid (C₄H₆O₆) in an aqueous solution. The reaction proceeds as follows:
Sr(NO3)2+C4H6O6→Sr(C4H4O6)+2HNO3
The resulting strontium tartrate precipitates out of the solution and can be collected by filtration and dried.
Industrial Production Methods
In industrial settings, strontium tartrate is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and filtration systems helps in the efficient production of strontium tartrate.
Analyse Chemischer Reaktionen
Types of Reactions
Strontium tartrate undergoes various chemical reactions, including:
Oxidation: Strontium tartrate can be oxidized to form strontium carbonate and carbon dioxide.
Reduction: It can be reduced to form strontium and other organic compounds.
Substitution: Strontium ions in the compound can be substituted with other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reactions with other metal salts can lead to the substitution of strontium ions.
Major Products Formed
Oxidation: Strontium carbonate (SrCO₃) and carbon dioxide (CO₂).
Reduction: Strontium metal and various organic compounds.
Substitution: Compounds with different metal ions replacing strontium.
Wissenschaftliche Forschungsanwendungen
Strontium tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for other strontium compounds.
Biology: Studied for its role in biological systems, particularly in bone metabolism.
Medicine: Investigated for its potential use in treating osteoporosis and other bone-related conditions.
Industry: Used in the production of ceramics, glass, and other materials.
Wirkmechanismus
The mechanism of action of strontium tartrate involves its interaction with biological systems, particularly bone tissue. Strontium ions are known to promote bone formation by stimulating osteoblast activity and inhibiting osteoclast activity. This dual action helps in increasing bone density and strength, making it a potential treatment for osteoporosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium tartrate: Similar in structure but contains calcium ions instead of strontium.
Magnesium tartrate: Contains magnesium ions and has similar applications in biology and medicine.
Uniqueness
Strontium tartrate is unique due to its specific interaction with bone tissue, making it particularly effective in promoting bone health. Its dual action on osteoblasts and osteoclasts sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C4H4O6Sr |
|---|---|
Molekulargewicht |
235.69 g/mol |
IUPAC-Name |
strontium;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Sr/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |
InChI-Schlüssel |
IUMOPUXDPFMEMV-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline](/img/structure/B13787799.png)







![1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B13787869.png)
![Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate](/img/structure/B13787870.png)
![2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt](/img/structure/B13787877.png)



